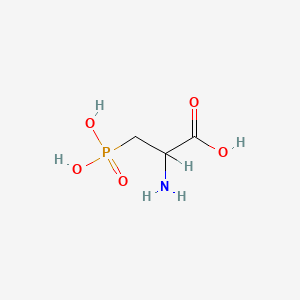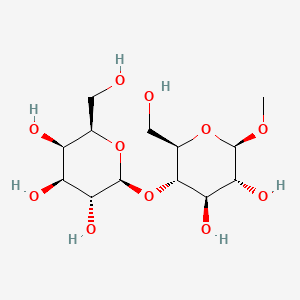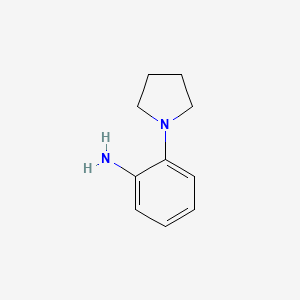
2-Pyrrolidin-1-ylaniline
Vue d'ensemble
Description
“2-Pyrrolidin-1-ylaniline” is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.236 . It is also known by several synonyms, including 2-pyrrolidin-1-yl aniline, 2-pyrrolidinoaniline, 2-pyrrolidin-1-yl-phenylamine, and others .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-Pyrrolidin-1-ylaniline”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . For instance, one method involves the reaction of pyrrolidine with 2-chloropyrimidine .
Molecular Structure Analysis
The molecular structure of “2-Pyrrolidin-1-ylaniline” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The chemical reactions involving “2-Pyrrolidin-1-ylaniline” and similar compounds are often influenced by steric factors. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Physical And Chemical Properties Analysis
“2-Pyrrolidin-1-ylaniline” has a density of 1.1±0.1 g/cm3 and a boiling point of 296.2±23.0 °C at 760 mmHg . It is also characterized by a flash point of 115.6±17.7 °C .
Applications De Recherche Scientifique
Synthesis of α-Quaternary Proline Derivatives:
- Pyrrolidine derivatives, including modified proline derivatives, are extensively used in peptidomimetics. The synthesis of α-quaternary amino acids, particularly α-quaternary prolines, is significant due to their impact on biological activity, being used as chiral synthons and organocatalysts in organic synthesis (Hernández-Toribio et al., 2012).
Pyridinium Salts in Various Applications:
- Structurally diverse pyridinium salts, including those related to pyrrolidine structures, play roles in the synthesis of natural products and bioactive pharmaceuticals. Their applications range from microbial inhibition to materials science and gene delivery (Sowmiah et al., 2018).
Coordination Chemistry of Pyridine Derivatives:
- Derivatives of pyridine, including those related to pyrrolidine, have been used as ligands in coordination chemistry. They have applications in creating luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical properties (Halcrow, 2005).
Synthesis of Pyrrolidines for Asymmetric Syntheses:
- Optically active pyrrolidines are synthesized for use in asymmetric syntheses. This research focuses on creating pyrrolidines with specific configurations corresponding to D-proline, highlighting their application in chiral syntheses (Tseng et al., 1977).
Catalytic Asymmetric Synthesis:
- The synthesis of pyrrolidine derivatives through catalytic asymmetric processes, such as 1,3-dipolar cycloadditions of azomethine ylides, is significant in creating stereochemically diverse compounds. This methodology is crucial in the development of complex molecular structures (Adrio & Carretero, 2019).
Safety And Hazards
“2-Pyrrolidin-1-ylaniline” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Orientations Futures
Pyrrolidine derivatives, such as “2-Pyrrolidin-1-ylaniline”, are of great interest in medicinal chemistry due to their potential in the treatment of human diseases . Future research may focus on exploring the pharmacophore space, optimizing the stereochemistry of the molecule, and increasing the three-dimensional (3D) coverage of the ring .
Propriétés
IUPAC Name |
2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUBGCFJMIZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359086 | |
| Record name | 2-pyrrolidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)aniline | |
CAS RN |
21627-58-7 | |
| Record name | 2-pyrrolidin-1-ylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



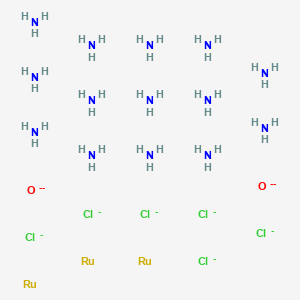
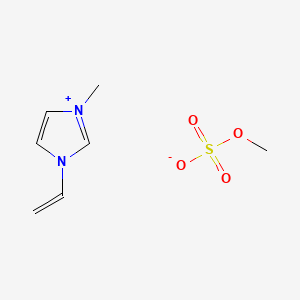


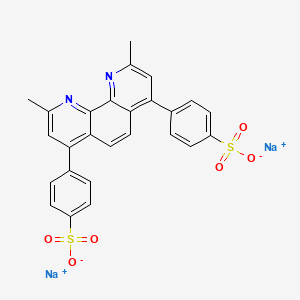
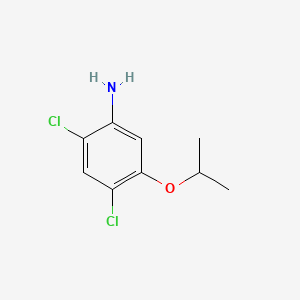
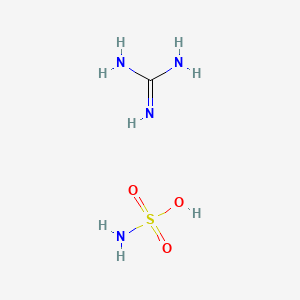
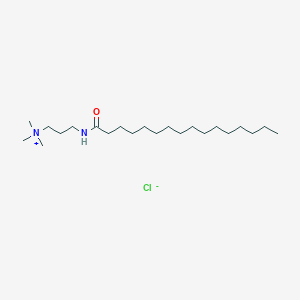
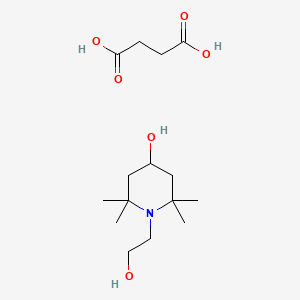
![2-Naphthalenecarboxylic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-](/img/structure/B1580503.png)

